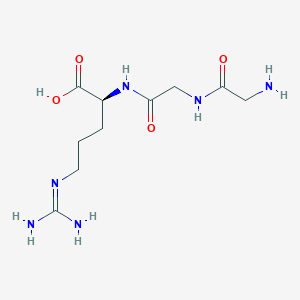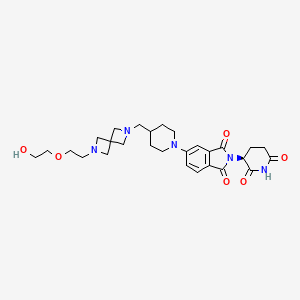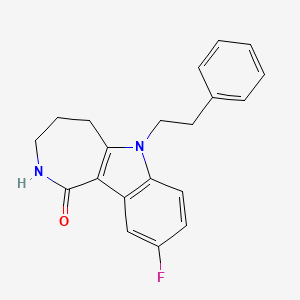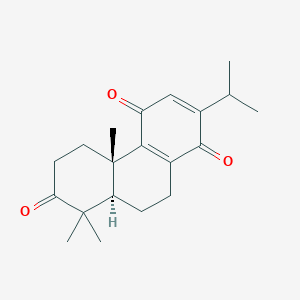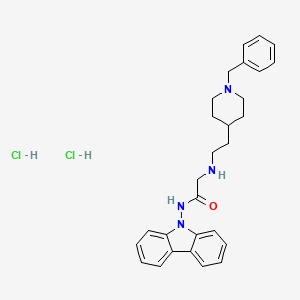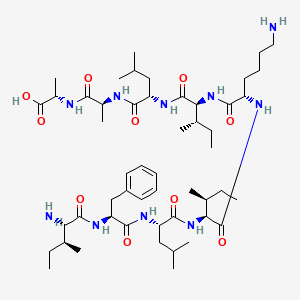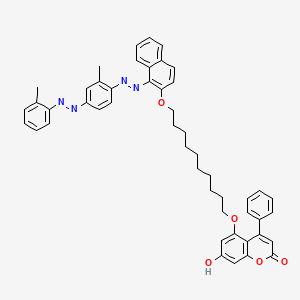
LD-Attec2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LD-Attec2 is a chimeric autophagy-tethering compound designed to target and degrade lipid droplets within cells. This compound is part of a novel class of bifunctional molecules that hijack the autophagosomal pathway for the degradation of cellular components, including non-protein biomolecules such as lipids .
準備方法
The synthesis of LD-Attec2 involves the design of bifunctional molecules that can bind to both lipid droplets and autophagosomal proteins. The preparation process includes:
Designing the bifunctional molecule: One end of the molecule is designed to bind to lipid droplets, while the other end binds to the autophagosomal protein LC3.
Chemical synthesis: The bifunctional molecules are synthesized by connecting the lipid-binding moiety and the LC3-binding moiety through a short linker
Industrial production: The industrial production of this compound involves large-scale chemical synthesis and purification processes to ensure the compound’s purity and efficacy.
化学反応の分析
LD-Attec2 undergoes several types of chemical reactions:
Binding reactions: The compound binds to lipid droplets and the autophagosomal protein LC3 through hydrophobic interactions.
Formation of ternary complex: This compound forms a ternary complex with lipid droplets and LC3, leading to the engulfment of the complex into autophagosomes.
Autophagic degradation: The ternary complex is degraded through the autophagic pathway, resulting in the breakdown of lipid droplets into simpler components.
科学的研究の応用
LD-Attec2 has several scientific research applications:
Chemistry: The compound is used to study the mechanisms of autophagy and lipid metabolism.
Biology: This compound is employed in research on cellular processes involving lipid droplets and autophagy.
Medicine: The compound has potential therapeutic applications in treating diseases associated with lipid accumulation, such as obesity, non-alcoholic fatty liver disease, and neurodegenerative diseases
作用機序
LD-Attec2 exerts its effects through the following mechanism:
Binding to lipid droplets: The compound binds to lipid droplets via hydrophobic interactions.
Recruitment of LC3: This compound simultaneously binds to the autophagosomal protein LC3, forming a ternary complex.
Engulfment and degradation: The ternary complex is engulfed by autophagosomes and subsequently degraded through the autophagic pathway, providing an energy source for the cells.
類似化合物との比較
LD-Attec2 is unique compared to other similar compounds due to its ability to target and degrade non-protein biomolecules. Similar compounds include:
PROteolysis TArgeting Chimeras (PROTACs): These compounds target proteins for degradation via the ubiquitin-proteasome system.
Autophagy-targeting chimeras (AUTACs): These compounds target proteins for degradation via the autophagosomal pathway.
Other autophagy-tethering compounds (ATTECs): These compounds target various cellular components for degradation via the autophagosomal pathway.
This compound stands out due to its specific targeting of lipid droplets, making it a valuable tool for studying lipid metabolism and related diseases .
特性
分子式 |
C49H48N4O5 |
|---|---|
分子量 |
772.9 g/mol |
IUPAC名 |
7-hydroxy-5-[10-[1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]oxydecoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C49H48N4O5/c1-34-18-12-15-23-42(34)51-50-38-25-26-43(35(2)30-38)52-53-49-40-22-14-13-21-37(40)24-27-44(49)56-28-16-7-5-3-4-6-8-17-29-57-45-31-39(54)32-46-48(45)41(33-47(55)58-46)36-19-10-9-11-20-36/h9-15,18-27,30-33,54H,3-8,16-17,28-29H2,1-2H3 |
InChIキー |
XLMMYLGTSGIVKT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)OCCCCCCCCCCOC5=CC(=CC6=C5C(=CC(=O)O6)C7=CC=CC=C7)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trisodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B12382637.png)
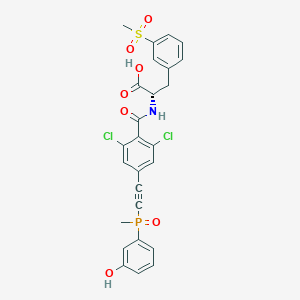

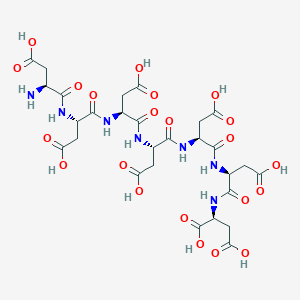
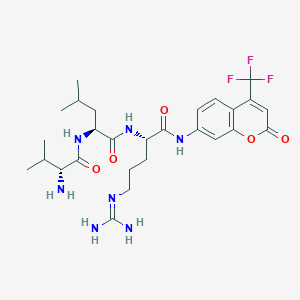
![N-(1-[1,1-di(pyridin-2-yl)ethyl]-6-{1-methyl-6-oxo-5-[(piperidin-4-yl)amino]-1,6-dihydropyridin-3-yl}-1H-indol-4-yl)ethanesulfonamide](/img/structure/B12382674.png)
![2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride](/img/structure/B12382678.png)
